molecular formula C8H3ClN2O B1608506 5-Chloro-2-isocyanatobenzonitrile CAS No. 64411-72-9

5-Chloro-2-isocyanatobenzonitrile

Cat. No. B1608506
CAS RN: 64411-72-9
M. Wt: 178.57 g/mol
InChI Key: HGZKGYSDLSMMKA-UHFFFAOYSA-N
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Description

5-Chloro-2-isocyanatobenzonitrile (5-Cl-2-ICBN) is a chemical compound with a molecular formula of C7H3ClN2O. It is a colorless solid that is soluble in organic solvents and has a pungent odor. 5-Cl-2-ICBN is a versatile molecule that is used in a variety of applications, including synthesis, research, and laboratory experiments.

Scientific Research Applications

Photochemistry and Reactive Intermediates

The photochemistry of related compounds like 5-chloro-2-hydroxybenzonitrile has been extensively studied. These studies focus on understanding the reactive intermediates formed during photochemical reactions. For example, the formation of triplet carbene and its conversion into various products like cyanobenzo-1,4-quinone-O-oxide and 2-cyanophenoxyl radical under different conditions has been observed (Bonnichon et al., 1999). This research provides insights into the behavior of chloro and cyano substituents in photochemical processes, which could be relevant to 5-Chloro-2-isocyanatobenzonitrile.

Antimalarial and Antibacterial Effects

Compounds structurally similar to 5-Chloro-2-isocyanatobenzonitrile, like 5-chloro-2-nitrobenzonitrile, have been used to synthesize a range of antimalarial and antibacterial agents. For instance, the synthesis of 2,4-diamino-6-[(heterocyclic)thio]quinazolines using 5-chloro-2-nitrobenzonitrile demonstrated suppressive antimalarial activity against certain Plasmodium strains in mice (Elslager et al., 1980).

Synthesis of Heterocyclic Compounds

Various heterocyclic compounds have been synthesized using derivatives of 5-chloro-2-isocyanatobenzonitrile. These compounds find applications in various fields, including drug development and material science. For example, the synthesis of 5-heterocyclic substituted quinazolin-4-ones via 2-aminobenzonitrile derivatives, where 2-chloro-7-methoxyquinazolin-4-ones were prepared (Fray, 2006).

Chemical Properties and Applications

The study of the chemical properties of related compounds like 2-chloro-5-nitrobenzonitrile has been conducted to understand their vibrational spectra, normal coordinate analysis, and thermodynamics. This research contributes to the fundamental understanding of the chemical behavior of these compounds, which can be extrapolated to similar compounds like 5-Chloro-2-isocyanatobenzonitrile (Rastogi et al., 2009).

properties

IUPAC Name

5-chloro-2-isocyanatobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O/c9-7-1-2-8(11-5-12)6(3-7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZKGYSDLSMMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397301
Record name 5-chloro-2-isocyanatobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-isocyanatobenzonitrile

CAS RN

64411-72-9
Record name 5-chloro-2-isocyanatobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-isocyanatobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE Francis, WD Cash, BS Barbaz… - Journal of medicinal …, 1991 - ACS Publications
Investigation of tricyclic heterocycles relatedto the 2-arylpyrazolo [4, 3-c] quinolin-3 (5H)-ones, structures with high affinity forthe benzodiazepine (BZ) receptor, led to the synthesis of 2-…
Number of citations: 86 pubs.acs.org

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